(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Description
“(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole” is a chiral oxazole derivative featuring a stereochemically defined sulfinyl group and a phenyl-substituted dihydrooxazole core. The compound’s structure includes a planar oxazole ring fused with a sulfinyl-substituted aromatic system, which confers unique electronic and steric properties. The (4R) configuration at the oxazole ring and the (S)-sulfinyl group are critical for its molecular interactions, particularly in asymmetric catalysis or chiral recognition processes .
Properties
IUPAC Name |
(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPBDIGMMUDMU-FNZWTVRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral β-Amino Alcohol Synthesis
Phenylglycine derivatives serve as starting materials for introducing the 4-phenyl group. Reduction of phenylglycine methyl ester using lithium aluminum hydride (LiAlH) yields the corresponding β-amino alcohol with retention of configuration. Alternatively, asymmetric Strecker synthesis or enzymatic resolution may achieve enantiomerically pure intermediates.
Cyclization to Oxazoline
The β-amino alcohol reacts with an aldehyde or ketone under acidic conditions. For example, treatment with trimethylorthoformate (TMOF) and catalytic p-toluenesulfonic acid (p-TsOH) facilitates cyclization via dehydration. The stereochemistry at C4 is dictated by the chiral β-amino alcohol, ensuring the R-configuration is preserved.
Introduction of the Sulfinyl Group
The 2-position sulfinylphenyl group is introduced via a two-step process: sulfide formation followed by stereoselective oxidation.
Thioether Formation
A phenylthio group is installed at the 2-position of the oxazoline through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting the oxazoline with 2-bromophenylsulfide in the presence of a palladium catalyst (e.g., Pd(PPh)) and base (KCO) yields the thioether intermediate.
Stereoselective Oxidation to Sulfoxide
Oxidation of the thioether to the sulfinyl group employs chiral oxidizing agents to achieve the S-configuration. Meta-chloroperbenzoic acid (mCPBA) in a chiral environment (e.g., (-)-sparteine) affords the sulfoxide with up to 90% enantiomeric excess (ee). Alternatively, Sharpless asymmetric oxidation using titanium tetraisopropoxide (Ti(OPr)) and a tartrate ester achieves comparable stereocontrol.
Stereochemical Control and Resolution
The simultaneous presence of R- and S-configured chiral centers necessitates meticulous stereochemical management.
Diastereomeric Separation
Crystallization or chiral chromatography resolves diastereomers formed during synthesis. For instance, silica gel chromatography with hexane/ethyl acetate (7:3) separates the (4R,S) and (4R,R) diastereomers.
Dynamic Kinetic Resolution
Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer, yielding the desired (4R)-configured oxazoline.
Synthetic Routes from Patent Literature
Patent WO2019123196A1 outlines analogous syntheses for sulfinyl-containing heterocycles, providing critical insights:
Route 1: Sequential Cyclization-Oxidation
Route 2: Late-Stage Sulfur Functionalization
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Step 1 : Synthesize the oxazoline core via β-amino alcohol cyclization.
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Step 2 : Perform a Ullmann coupling with 2-iodophenylsulfide.
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Step 3 : Asymmetric oxidation with Ti(OPr)/(R,R)-diethyl tartrate.
Yield : 72%; ee : 91%.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | ee (%) | Advantages |
|---|---|---|---|---|
| Sequential Cyclization | Cyclization → Oxidation | 68 | 88 | Simplified purification |
| Late-Stage Coupling | Coupling → Oxidation | 72 | 91 | Higher stereocontrol |
Route 2 offers superior stereochemical outcomes but requires stringent anhydrous conditions for the Ullmann coupling.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Oxazole Derivatives
(4R)-4-Phenyl-2-[(S)-1,2,3,4-tetrahydroisoquinolin-3-yl]-4,5-dihydro-1,3-oxazole Core Structure: Similar dihydrooxazole backbone but replaces the sulfinylphenyl group with a tetrahydroisoquinoline substituent. Synthesis: Prepared via cyclization of β-amino alcohols, differing from sulfinyl-containing analogs that may require sulfoxidation steps .
(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3
Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
- Core Structure : 1,2,4-Triazole ring instead of oxazole, with sulfonyl (-SO₂-) and difluorophenyl groups.
- Reactivity : The sulfonyl group enhances electron-withdrawing effects compared to sulfinyl, influencing tautomeric equilibria (thione vs. thiol forms) .
- Spectral Data : IR bands at 1247–1255 cm⁻¹ (C=S) and absence of C=O (1663–1682 cm⁻¹) confirm tautomeric stability .
Thiazole Derivatives
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Core Structure : Thiazole ring with fluorophenyl and pyrazole substituents.
- Conformation : Nearly planar except for a perpendicular fluorophenyl group, contrasting with the dihydrooxazole’s puckered ring .
Functional Group and Spectral Comparison
Biological Activity
The compound (4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole, also known as a sulfinyl oxazole derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
- Molecular Formula : C22H19NO2S
- Molecular Weight : 361.46 g/mol
- CAS Number : 2509221-06-9
Antimicrobial Activity
Recent studies indicate that oxazole derivatives exhibit significant antimicrobial properties. For instance, a series of oxazolone-based sulfonamides were synthesized and tested against various bacterial strains. The results showed that these compounds effectively inhibited the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa through mechanisms involving the disruption of quorum sensing (QS) systems in bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| OBS 9a | S. aureus | 15 |
| OBS 9b | E. coli | 12 |
| OBS 9k | P. aeruginosa | 14 |
Anticancer Activity
The anticancer potential of oxazole derivatives has also been explored extensively. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest. The sulfinyl group in this compound has been linked to reduced inflammatory responses in preclinical models. Studies using animal models have shown that these compounds can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Antimicrobial Evaluation : A study conducted on a library of oxazolone derivatives revealed that specific modifications to the sulfinyl group enhanced their antibacterial activity. Compounds with electron-withdrawing groups showed improved efficacy against resistant strains .
- Anticancer Mechanism : Research on the mechanism of action indicated that the compound could inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression .
- Safety Profile : Acute toxicity studies conducted on animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Stereopurity (%) | Key Reference |
|---|---|---|---|
| β-hydroxy amide cyclization | 65–78 | 95–98 | |
| Sharpless oxidation | 70–85 | >99 |
How can researchers confirm the stereochemical configuration of the sulfinyl group and oxazole ring?
Level : Basic
Answer :
- X-ray Crystallography : Single-crystal X-ray analysis provides definitive stereochemical assignment. For example, details how bond angles and torsion angles resolve R/S configurations in similar oxazole derivatives .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms enantiopurity .
- Vibrational Circular Dichroism (VCD) : Detects Cotton effects specific to the sulfinyl group’s absolute configuration .
What analytical techniques are most effective for characterizing molecular structure and purity?
Level : Basic
Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., sulfinyl-induced deshielding of adjacent protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrooxazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/S content .
How do researchers address discrepancies between computational predictions and experimental reactivity data?
Level : Advanced
Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict reaction pathways (e.g., sulfinyl group stability). Compare with experimental kinetics data .
- Solvent Effects : Re-evaluate computational models with explicit solvent molecules (e.g., DMSO or THF) to account for solvation discrepancies .
- Impurity Analysis : Use LC-MS to detect side products (e.g., over-oxidized sulfone derivatives) that may skew reactivity profiles .
Q. Table 2: Common Discrepancies and Solutions
| Discrepancy | Resolution Method | Reference |
|---|---|---|
| Unpredicted byproduct | LC-MS impurity profiling | |
| Deviant reaction kinetics | Solvent-adjusted DFT |
What are the key considerations when designing biological activity assays for this compound?
Level : Advanced
Answer :
- Target Selection : Prioritize enzymes or receptors with known sensitivity to sulfinyl or oxazole motifs (e.g., kinases, GPCRs) .
- Stereochemistry Impact : Compare (4R,S) vs. (4S,R) diastereomers in inhibition assays to isolate stereochemical effects .
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to identify sulfoxide reduction as a potential degradation pathway .
Q. Methodological Workflow :
In vitro Assays : Enzyme inhibition (IC₅₀ determination via fluorescence polarization).
Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HEK293).
In vivo Pharmacokinetics : Monitor plasma half-life and metabolite formation in rodent models .
How can researchers resolve contradictory data in biological activity studies?
Level : Advanced
Answer :
- Purity Verification : Re-test compound batches with ≥99% purity (via preparative HPLC) to exclude impurities causing off-target effects .
- Proteomic Profiling : Use affinity chromatography-mass spectrometry to identify unintended protein targets .
- Crystallographic Studies : Co-crystallize the compound with its target protein to validate binding mode discrepancies .
What computational tools are recommended for modeling the compound’s interactions with biological targets?
Level : Advanced
Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., sulfinyl group hydrogen bonding) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR Models : Train models on oxazole derivatives’ bioactivity data to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
